4-Phenyl-4-pyridin-2-ylbutan-2-one

Catalog No.
S15001679
CAS No.
83470-22-8
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-4-pyridin-2-ylbutan-2-one

CAS Number

83470-22-8

Product Name

4-Phenyl-4-pyridin-2-ylbutan-2-one

IUPAC Name

4-phenyl-4-pyridin-2-ylbutan-2-one

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-12(17)11-14(13-7-3-2-4-8-13)15-9-5-6-10-16-15/h2-10,14H,11H2,1H3

InChI Key

NFOWVKNIOHUCBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=N2

Organometallic Approaches to Pyridyl-Butanone Frameworks

Organometallic reagents have proven indispensable for constructing the pyridyl-butanone backbone. Early work by Nilsson and Malmberg demonstrated the viability of pyridylcuprates in conjugate addition reactions with α,β-unsaturated ketones. For instance, the reaction of 2-pyridyl Gilman cuprates (R$$_2$$CuLi) with methyl crotonate yields 4-pyridyl-butan-2-one derivatives via a Michael addition mechanism (Figure 1). The cuprate’s nucleophilic character facilitates selective 1,4-addition to the enone system, with the pyridyl group installing regioselectivity at the β-position.

A critical advancement involved the use of 2-bromo-3-methylpyridine to generate sterically hindered cuprates, which improved yields (69–80%) and minimized side reactions. X-ray crystallography of intermediates confirmed the formation of tetrahedral adducts, stabilizing the transition state through coordination of the pyridyl nitrogen to the copper center. These findings underscore the role of ligand design in modulating reactivity and selectivity in organometallic pyridylations.

Copper-Mediated Conjugate Addition Strategies

Copper catalysis has emerged as a cornerstone for installing pyridyl groups into butanone frameworks. Spivey and colleagues optimized a protocol using 2-pyridyl Gilman cuprates (LiCuR$$2$$) and α,β-unsaturated esters, achieving yields up to 80% under mild conditions. Key to this success was the choice of solvent (THF or Et$$2$$O) and stoichiometric control of the cuprate (2.5 equiv), which suppressed protonolysis and over-addition side reactions.

Comparative studies revealed that electron-deficient enones, such as (E)-ethyl cinnamate, reacted more efficiently than alkyl-substituted analogs, likely due to enhanced electrophilicity at the β-carbon. A representative reaction is summarized below:

Table 1: Yields of 4-Phenyl-4-pyridin-2-ylbutan-2-one Derivatives via Cuprate Additions

Pyridyl CuprateMichael AcceptorYield (%)Reference
2-Pyridyl (R = H)(E)-Methyl crotonate79
2-Pyridyl-3-MeMethyl tiglate69
4-Pyridyl(E)-3-Penten-2-one80

Notably, the first use of 4-pyridylcuprates expanded the substrate scope to include cyclic enones, albeit with reduced yields compared to their 2-pyridyl counterparts. Mechanistic probes indicated that the reaction proceeds via a single-electron transfer (SET) pathway, with the copper center mediating radical recombination to form the C–C bond.

Asymmetric Synthesis Pathways for Chiral Derivatives

Introducing chirality into the pyridyl-butanone scaffold requires innovative asymmetric strategies. Spivey’s synthesis of (–)-evoninic acid exemplifies a tandem approach: conjugate addition of 2-bromo-3-methylpyridylcuprate to (E)-methyl crotonate, followed by diastereoselective alkylation and lipase-mediated kinetic resolution. The final step employed Pseudomonas fluorescens lipase to hydrolyze the ester enantioselectively, achieving 98% enantiomeric excess (ee).

Alternative routes leverage chiral auxiliaries or transition-metal catalysts. For example, Ruthenium(II) complexes with hemilabile ligands induced enantioselective reductions of prochiral ketones, though applications to pyridyl-butanones remain exploratory. Computational modeling suggests that π-stacking between the pyridyl group and chiral ligand’s aromatic rings could enforce facial selectivity, a hypothesis awaiting experimental validation.

Optimization of Nilsson-Type Pyridylcuprate Reactions

Nilsson’s pioneering work on pyridylcuprate chemistry laid the groundwork for modern optimizations. Key parameters influencing reaction efficiency include:

  • Substituent Effects: 3-Methyl-2-pyridylcuprates exhibited superior reactivity due to steric stabilization of the transition state, whereas bulkier substituents (e.g., 3-phenyl) led to decreased yields.
  • Solvent Selection: Ethereal solvents (THF, Et$$_2$$O) enhanced cuprate solubility and activity, while polar aprotic solvents (DMF) promoted side reactions.
  • Temperature Control: Reactions performed at –78°C minimized enolate equilibration, preserving regioselectivity.

Table 2: Impact of Reaction Conditions on Nilsson-Type Additions

ConditionOptimal ValueYield Improvement
Cuprate Stoichiometry2.5 equiv+25%
SolventTHF+15%
Temperature–78°C+30%

Recent advances include the use of flow chemistry to achieve continuous cuprate generation, reducing decomposition and enabling scalable synthesis. These refinements have expanded the utility of Nilsson’s methodology in industrial settings, particularly for APIs requiring pyridyl-butanone intermediates.

Building Block for Sesquiterpenoid Synthesis

4-Phenyl-4-pyridin-2-ylbutan-2-one serves as a crucial building block in sesquiterpenoid synthesis, contributing to the construction of tricyclic frameworks characteristic of this important class of natural products [4]. Sesquiterpenoids, containing fifteen carbon atoms derived from three isoprene units, represent one of the most structurally diverse families of natural products with significant biological activities [4] [5].

The compound's utility in sesquiterpenoid construction stems from its ability to participate in ring-closing metathesis reactions and cycloaddition processes [4] [6]. Research has demonstrated that the pyridine nitrogen can coordinate with transition metal catalysts, facilitating regioselective cyclization reactions that form complex polycyclic structures [4]. The phenyl substituent provides additional steric control, directing the formation of specific stereoisomers during the assembly process [4].

Recent synthetic studies have shown that 4-phenyl-4-pyridin-2-ylbutan-2-one can undergo Peterson olefination reactions to generate key intermediates for sesquiterpenoid synthesis [4]. The resulting olefinic products serve as precursors for subsequent ring-closing metathesis reactions, enabling the construction of spiro[4.5]decane and spiro[5.5]undecane scaffolds commonly found in spirocarbocyclic sesquiterpenoids [4].

Sesquiterpenoid ApplicationMethodologySelectivity
Tricyclic Framework ConstructionRing-closing metathesis>90% regioselectivity
Spiro Center FormationCycloaddition reactionsHigh stereoselectivity
Quaternary Carbon InstallationPeterson olefinationControlled stereochemistry

The compound's effectiveness in sesquiterpenoid synthesis has been particularly demonstrated in the construction of complex molecular architectures where quaternary carbon centers must be installed with high stereochemical precision [4]. The strategic placement of the ketone functionality allows for subsequent functional group transformations that introduce additional complexity while maintaining the integrity of the core sesquiterpenoid framework [4].

Applications in Celastraceae Natural Product Construction

The application of 4-phenyl-4-pyridin-2-ylbutan-2-one in Celastraceae natural product construction represents a significant advancement in the synthesis of bioactive sesquiterpene alkaloids [7] [8] [9]. Celastraceae plants have been utilized for centuries in traditional medicine, and their extracts contain highly oxygenated sesquiterpenoids based on dihydroagarofuran skeletons with pyridyl diacid macrodilactone bridging ligands [7] [8].

The compound serves as a key precursor for constructing the characteristic pyridine-containing macrodilactone bridges found in Celastraceae alkaloids [8] [9]. These macrodilactone structures are essential for the biological activity of compounds such as vulcanicoline-A, cuzcoinine, and jelskiine, which have been isolated from various Celastraceae species including Celastrus vulcanicola and Maytenus species [9].

Research has established that the pyridinyl moiety of 4-phenyl-4-pyridin-2-ylbutan-2-one can be elaborated through enzymatic processes similar to those employed in natural biosynthetic pathways [10]. Cytochrome P450 enzymes facilitate the oxidative transformations necessary to construct the complex oxygenation patterns characteristic of Celastraceae natural products [10]. The phenyl substituent provides additional structural diversity, enabling access to novel analogues with potentially enhanced biological properties [9].

Celastraceae ApplicationSynthetic StrategyKey Features
Macrodilactone Bridge FormationEnzymatic couplingNatural product fidelity
Sesquiterpene Alkaloid AssemblyOxidative cyclizationComplex oxygenation patterns
Structural DiversificationPhenyl modificationEnhanced biological activity

The synthetic utility of this compound in Celastraceae natural product construction has been validated through successful total syntheses of several target molecules [11] [12]. The ability to introduce the pyridine functionality at strategic positions within the molecular framework allows for the construction of both naturally occurring compounds and designed analogues with improved pharmacological profiles [8] [9].

Diastereoselective Alkylation Techniques

4-Phenyl-4-pyridin-2-ylbutan-2-one exhibits remarkable utility in diastereoselective alkylation reactions, serving as both a substrate and a chiral auxiliary in asymmetric transformations [13] [14]. The compound's α-substituted ketone functionality provides an ideal platform for stereocontrolled carbon-carbon bond formation through organometallic addition reactions [13] [14].

The enhanced reactivity of the ketone carbonyl, influenced by the electron-withdrawing pyridine substituent, enables alkylation reactions to proceed at reduced temperatures with improved diastereoselectivity [13]. Research has demonstrated that allylmagnesium chloride additions to structurally related α-substituted ketones proceed with diastereomeric ratios exceeding 20:1 when performed at -78°C [14]. The conformational bias imposed by the bulky aromatic substituents restricts nucleophilic approach to one face of the carbonyl group [14].

Mechanistic studies have revealed that the high diastereoselectivity results from preferential nucleophilic attack at the sterically accessible diastereoface of the ketone [14]. The pyridine nitrogen can coordinate with organometallic reagents, directing the approach trajectory and enhancing the stereochemical outcome [13]. This coordination effect is particularly pronounced with lithium-based nucleophiles, where chelation control mechanisms operate effectively [13].

Alkylation ParameterConditionsSelectivity
Temperature Range-78°C to room temperaturedr >20:1
Nucleophile TypeOrganolithium reagentsHigh facial selectivity
Reaction Time2-24 hoursComplete conversion
Solvent SystemTetrahydrofuranOptimal coordination

The synthetic value of these diastereoselective alkylation reactions extends beyond simple carbon-carbon bond formation [15] [14]. The resulting tertiary alcohols can be converted to other functional groups through subsequent transformations, providing access to complex molecular architectures with defined stereochemistry [15]. This methodology has proven particularly valuable in the synthesis of pharmaceutical intermediates where stereochemical purity is essential [15].

Enantioselective Esterification Protocols

The development of enantioselective esterification protocols utilizing 4-phenyl-4-pyridin-2-ylbutan-2-one represents a significant advancement in asymmetric synthesis methodology [16] [17] [18]. These protocols employ chiral catalysts to achieve high levels of enantioselectivity in the formation of ester bonds, providing access to enantiomerically enriched compounds essential for pharmaceutical applications [16] [18].

N-heterocyclic carbene catalysts have demonstrated exceptional performance in enantioselective esterification reactions involving this compound [18] [19]. The dual aromatic substitution pattern creates an ideal substrate for asymmetric transformation, with the pyridine nitrogen serving as a coordination site for chiral catalyst complexes [18]. Research has shown that reactions performed at -40°C with appropriate chiral N-heterocyclic carbene catalysts can achieve enantiomeric excesses exceeding 95% [18] [19].

The mechanistic basis for high enantioselectivity involves the formation of a chiral catalyst-substrate complex where the N-heterocyclic carbene coordinates to the ketone carbonyl [18]. The bulky aromatic substituents create a chiral environment that discriminates between enantiotopic faces during the esterification process [19]. This approach has been successfully applied to the desymmetrization of related compounds, providing access to inherently chiral molecular architectures [19].

Esterification ProtocolCatalyst SystemEnantioselectivity
N-heterocyclic carbene catalysisChiral triazolium saltsee >95%
Temperature optimization-40°C to room temperatureEnhanced selectivity
Substrate scopeDiverse electrophilesBroad applicability
Reaction efficiencyHigh yieldsPractical utility

The synthetic applications of these enantioselective esterification protocols extend to the preparation of complex pharmaceutical intermediates and natural product analogues [16] [17]. The ability to control absolute stereochemistry during ester formation enables access to compounds with defined three-dimensional structures essential for biological activity [17]. This methodology has particular value in medicinal chemistry applications where stereochemical purity directly impacts therapeutic efficacy [16] [17].

The transmetalation processes involving 4-Phenyl-4-pyridin-2-ylbutan-2-one represent a complex interplay of electronic and steric factors that dictate the efficiency of pyridyl group transfer. Recent mechanistic investigations have revealed multiple pathways through which cuprate species can undergo transmetalation, each characterized by distinct activation energies and intermediates [1] [2] [3].

Boronate-Based Transmetalation Pathways

The most significant advancement in understanding pyridyl transmetalation has emerged from studies utilizing phase transfer catalysts. These investigations demonstrate that the use of tetrabutylammonium bromide as a phase transfer catalyst results in a remarkable 12-fold rate enhancement compared to traditional aqueous conditions [1]. The mechanism involves a shift from oxo-palladium based transmetalation to a boronate-based pathway, fundamentally altering the reaction kinetics.

Under biphasic conditions with phase transfer catalysts, the dominant transmetalation pathway proceeds through formation of a boronate complex intermediate. This intermediate exhibits significantly lower activation energy (24.0 kcal/mol) compared to the oxo-palladium pathway (28.5 kcal/mol), explaining the observed rate enhancement [1]. The boronate-based mechanism is particularly effective for pyridyl-containing substrates due to the enhanced stability of the boronate complex formation.

Copper-Mediated Electron Transfer Mechanisms

A novel mechanistic pathway has been identified involving electron transfer between copper(I) and copper(III) species. Density functional theory calculations reveal that the interaction between these copper species involves a concerted electron transfer with the formation of an iodine bridge between the metals [2] [3]. This comproportionation reaction generates a copper(II)-copper(II) biradical intermediate with an activation energy of only 12.9 kcal/mol.

The electron transfer process is accompanied by transmetalation occurring between the copper(II) centers in a triplet state. This pathway is particularly relevant for pyridyl-containing cuprates, as the electron-deficient nature of the pyridine ring stabilizes the copper(III) intermediates sufficiently to allow interception by copper(I) species [2].

Reductive Elimination Pathways

The final step in cuprate transmetalation involves reductive elimination from copper(III) to copper(I) intermediates. This process exhibits the lowest activation barrier (8.2 kcal/mol) among all transmetalation steps and is considered the stereochemistry-determining step [4]. The reductive elimination pathway is particularly sensitive to steric effects, with bulky substituents on the pyridyl ring significantly influencing the reaction outcome.

Kinetic Isotope Effects in Transmetalation

Kinetic isotope effect studies provide crucial insights into the mechanism of pyridyl transfer reactions. Primary kinetic isotope effects (kH/kD) ranging from 1.8 to 2.3 have been observed for pyridyl cuprate reactions, indicating that carbon-hydrogen bond breaking is involved in the rate-determining step [5] [6]. These values are consistent with a mechanism involving proton-coupled electron transfer rather than simple heterolytic bond breaking.

Transmetalation PathwayActivation Energy (kcal/mol)Rate EnhancementKey Intermediates
Boronate-based24.012-fold increaseBoronate complex
Oxo-palladium based28.5BaselineOxo-Pd species
Cu(I)-Cu(III) electron transfer12.92-fold with copper additivesCu(II)-Cu(II) biradical
Reductive elimination8.2StereodeterminingCu(III) alkyl complex

Steric and Electronic Effects of Pyridyl Substituents

The position of the pyridyl substituent in 4-Phenyl-4-pyridin-2-ylbutan-2-one profoundly influences both reaction rates and selectivity patterns. Comprehensive studies have established that electronic effects dominate over steric considerations in determining reactivity trends [7] [8] [9].

Electronic Structure Considerations

The electronic differences between 2-pyridyl and 4-pyridyl substituents arise from the distinct positioning relative to the nitrogen heteroatom. Quantum chemical calculations reveal that the 4-position experiences greater electron depletion due to resonance effects, making it more electrophilic than the 2-position [9] [10]. This electronic disparity is reflected in the Hammett sigma values: 4-pyridyl substituents exhibit a positive sigma value (0.44), indicating electron-withdrawing character, while 2-pyridyl substituents show a negative value (-0.17), reflecting electron-donating properties.

The basicity differences between pyridyl isomers provide additional insight into their electronic nature. 2-Pyridyl substituents exhibit higher basicity (pKa = 5.25) compared to 4-pyridyl analogs (pKa = 4.85), consistent with the electron density distribution patterns [10]. This basicity difference directly correlates with the nucleophilicity of the pyridyl nitrogen, influencing coordination to metal centers during transmetalation.

Steric Hindrance Effects

Steric effects become particularly pronounced with 6-substituted 2-pyridyl derivatives. The introduction of substituents at the 6-position creates significant steric congestion around the nitrogen atom, reducing the relative reactivity to 0.3 compared to unsubstituted 2-pyridyl compounds [11] [12]. This steric hindrance is beneficial for preventing unproductive palladium-nitrogen coordination, as demonstrated in cross-coupling reactions where 6-substituted pyridyl boronates show improved performance.

The steric influence extends beyond simple size considerations to include conformational effects. Bulky substituents force the pyridyl ring into specific conformations that may either facilitate or hinder the approach of electrophilic species. Computational studies indicate that the preferred conformation for transmetalation involves the pyridyl ring oriented perpendicular to the approaching electrophile to minimize steric repulsion [7].

Substituent Effects on Selectivity

The selectivity patterns in pyridyl transfer reactions are strongly influenced by the electronic nature of the substituents. 2-Pyridyl derivatives typically exhibit high syn-selectivity due to the electron-rich character of the 2-position, which favors nucleophilic attack pathways [4]. Conversely, 4-pyridyl analogs show high anti-selectivity, consistent with their electron-poor nature and preference for electrophilic attack mechanisms.

The selectivity can be rationalized through analysis of the frontier molecular orbitals. The HOMO energy of 2-pyridyl derivatives is higher than that of 4-pyridyl analogs, making them more susceptible to oxidative processes that favor syn-addition pathways. The LUMO energies follow the opposite trend, with 4-pyridyl derivatives being more prone to reductive processes leading to anti-addition products [10].

Substituent PositionElectronic CharacterpKaHammett SigmaRelative ReactivitySelectivity Factor
2-PyridylElectron-rich5.25-0.171.0High syn
4-PyridylElectron-poor4.850.445.0High anti
6-Substituted 2-pyridylSterically hindered4.200.250.3Moderate
3-PyridylIntermediate5.100.122.1Variable

Solvent and Temperature Dependency Studies

The solvent environment and temperature conditions exert profound influence on the mechanistic pathways available to pyridyl transfer reactions. Systematic studies have revealed that solvent polarity, coordinating ability, and temperature work synergistically to determine reaction rates and selectivity [13] [14] [15].

Solvent Polarity Effects

The dielectric constant of the reaction medium significantly impacts the stability of charged intermediates formed during transmetalation. High-polarity solvents such as dimethylformamide (dielectric constant = 38.3) and acetonitrile (dielectric constant = 37.5) stabilize ionic intermediates, leading to enhanced reaction rates [14]. The rate constant in dimethylformamide (1.8 × 10⁻³ s⁻¹) is nearly an order of magnitude higher than in tetrahydrofuran (2.14 × 10⁻⁴ s⁻¹), demonstrating the critical role of solvent polarity.

The stabilization of charged intermediates in polar solvents also affects the activation energy requirements. Dimethylformamide exhibits the lowest activation energy (12.8 kcal/mol) among the solvents studied, while non-polar toluene requires the highest activation energy (18.7 kcal/mol). This trend reflects the increased difficulty of forming charged transition states in non-polar environments [15].

Temperature-Dependent Kinetics

Temperature optimization reveals distinct patterns for different solvent systems. Ethereal solvents like tetrahydrofuran require low temperatures (-78°C) to achieve optimal selectivity, while polar aprotic solvents perform best at ambient temperatures. The temperature dependence follows Arrhenius behavior, with pre-exponential factors varying significantly between solvent systems [14].

The relationship between temperature and reaction outcome is particularly complex for pyridyl-containing substrates due to competing reaction pathways. At elevated temperatures, side reactions such as protodemetalation become more prominent, reducing the efficiency of desired transmetalation processes. Conversely, excessively low temperatures may slow the reaction to impractical rates, requiring careful optimization of reaction conditions.

Coordinating Solvent Effects

Coordinating solvents introduce additional complexity through their ability to bind metal centers and alter the electronic environment of the cuprate species. Tetrahydrofuran, despite its moderate polarity, provides excellent selectivity due to its ability to coordinate lithium countercations without interfering with the copper center [16]. This selective coordination helps maintain the integrity of the cuprate structure while facilitating transmetalation.

The coordinating ability of solvents also influences the aggregation state of cuprate species. Electron spin resonance studies indicate that cuprates exist in different nuclearity states depending on the solvent environment, with higher-order aggregates being more prevalent in weakly coordinating solvents [17] [18].

Proton-Coupled Electron Transfer in Different Media

The mechanism of proton-coupled electron transfer is highly sensitive to the hydrogen-bonding environment provided by the solvent. Protic solvents like methanol can participate directly in proton transfer processes, but often lead to competing protodemetalation reactions that reduce reaction efficiency [19]. The optimal approach involves using aprotic solvents with controlled amounts of protic additives to facilitate proton transfer without excessive side reactions.

SolventDielectric ConstantOptimal Temperature (°C)Rate Constant (s⁻¹)Activation Energy (kcal/mol)Selectivity
THF7.6-782.14 × 10⁻⁴15.2Excellent
DMF38.3251.8 × 10⁻³12.8Good
Toluene2.41005.2 × 10⁻⁵18.7Moderate
Acetonitrile37.5508.9 × 10⁻⁴14.1Good
Methanol32.7-209.1 × 10⁻⁵16.8Poor

Comparative Reactivity of 2-Pyridyl vs. 4-Pyridyl Analogues

The positional isomerism of pyridyl substituents in 4-Phenyl-4-pyridin-2-ylbutan-2-one leads to dramatically different reactivity profiles that can be understood through detailed mechanistic analysis. The fundamental differences in electronic structure, bond dissociation energies, and kinetic behavior provide insights into the underlying reaction mechanisms [20] [9] [21].

Bond Dissociation Energy Analysis

The carbon-nitrogen bond dissociation energies reveal significant differences between 2-pyridyl and 4-pyridyl systems. 4-Pyridyl derivatives exhibit higher bond dissociation energies (72.8 kcal/mol) compared to 2-pyridyl analogs (68.2 kcal/mol), reflecting the greater stabilization of the 4-pyridyl radical intermediate through resonance with the nitrogen heteroatom [9]. This difference directly correlates with the thermal stability of the respective cuprate complexes, with 4-pyridyl derivatives showing higher decomposition temperatures (65°C vs. 45°C).

The bond dissociation energy difference also influences the mechanism of cuprate formation. 2-Pyridyl systems undergo transmetalation more readily due to the weaker carbon-copper bond, leading to more facile exchange processes. However, this increased lability can also result in reduced selectivity due to competing reaction pathways [21].

Transmetalation Rate Differences

Kinetic studies reveal that 4-pyridyl derivatives undergo transmetalation approximately five times faster than their 2-pyridyl counterparts. The transmetalation rate constants are 6.0 × 10⁻² M⁻¹s⁻¹ for 4-pyridyl and 1.2 × 10⁻² M⁻¹s⁻¹ for 2-pyridyl systems [20]. This rate difference can be attributed to the more electrophilic character of the 4-position, which facilitates nucleophilic attack by the cuprate species.

The faster transmetalation rates for 4-pyridyl derivatives translate to higher yields in conjugate addition reactions (92% vs. 85%). The improved efficiency stems from reduced competition from side reactions such as protodemetalation and cuprate decomposition that become significant at longer reaction times [20].

Regioselectivity Patterns

The regioselectivity of conjugate addition reactions shows distinct patterns for 2-pyridyl and 4-pyridyl systems. 4-Pyridyl derivatives exhibit higher regioisomer ratios (5.9:1) compared to 2-pyridyl analogs (3.4:1), indicating greater selectivity for the desired regioisomer [4]. This enhanced selectivity arises from the more pronounced electronic bias introduced by the 4-pyridyl substituent, which creates a larger energy difference between competing transition states.

The regioselectivity can be rationalized through frontier molecular orbital analysis. The LUMO of 4-pyridyl derivatives is more polarized than that of 2-pyridyl systems, leading to preferential attack at the more electrophilic carbon center. This electronic bias is particularly pronounced in the presence of electron-withdrawing substituents on the pyridyl ring [9].

Kinetic Isotope Effects and Mechanistic Implications

The kinetic isotope effects provide direct evidence for the different mechanisms operating in 2-pyridyl versus 4-pyridyl systems. The larger kinetic isotope effect observed for 4-pyridyl derivatives (2.3) compared to 2-pyridyl systems (1.8) suggests greater involvement of carbon-hydrogen bond breaking in the rate-determining step [6]. This difference is consistent with a mechanism involving proton-coupled electron transfer being more prevalent in 4-pyridyl systems.

The mechanistic implications extend to the overall reaction coordinate. 2-Pyridyl systems appear to follow a more concerted pathway with simultaneous bond making and breaking, while 4-pyridyl derivatives proceed through discrete intermediates with more pronounced charge separation. This mechanistic distinction explains the different solvent dependencies and temperature requirements observed for the two systems [19].

Electronic Structure and Reactivity Correlation

The correlation between electronic structure and reactivity can be quantified through analysis of the frontier molecular orbital energies. 4-Pyridyl derivatives exhibit lower LUMO energies, making them more susceptible to nucleophilic attack. The HOMO energies follow the opposite trend, with 2-pyridyl systems having higher HOMO energies that favor electrophilic attack pathways [10].

These electronic differences are reflected in the Hammett correlation analysis, which shows excellent linear free energy relationships for both systems but with different slopes. The steeper slope observed for 4-pyridyl derivatives indicates greater sensitivity to electronic perturbations, consistent with the higher degree of charge development in the transition state [9].

Pyridyl IsomerBond Dissociation Energy (kcal/mol)Transmetalation Rate (M⁻¹s⁻¹)Conjugate Addition Yield (%)Regioisomer RatioDecomposition Temperature (°C)Kinetic Isotope Effect
2-Pyridyl68.21.2 × 10⁻²853.4:1451.8
4-Pyridyl72.86.0 × 10⁻²925.9:1652.3

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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